molecular formula C21H26N2O2S B2711646 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797727-05-9

1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea

Cat. No.: B2711646
CAS No.: 1797727-05-9
M. Wt: 370.51
InChI Key: LPPUAFRNBUHACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a synthetic organic compound with the molecular formula C21H26N2O2S and a molecular weight of 370.51 g/mol. This urea derivative features a complex structure that incorporates a 3,4-dimethylphenyl group and a tetrahydropyran (oxane) ring substituted with a phenylsulfanyl group at the 4-position, which is further functionalized with a methylurea linker . The compound is provided with the CAS Registry Number 1797727-05-9 and is identified by the SMILES notation: O=C(Nc1ccc(c(c1)C)C)NCC1(CCOCC1)Sc1ccccc1 . Urea derivatives are of significant interest in medicinal chemistry and drug discovery. The structural motifs present in this molecule—specifically the urea functional group and the tetrahydro-2H-pyran (oxane) scaffold—are frequently explored in the development of novel bioactive compounds. Research into analogous compounds highlights potential applications, particularly in oncology. For instance, structurally related molecules containing heterocyclic systems like 1,3,4-oxadiazoles are investigated as potent inhibitors of cancer biological targets, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial enzymes in cancer cell proliferation . Furthermore, other urea-based scaffolds have demonstrated potent activity as allosteric modulators of G protein-coupled receptors (GPCRs), indicating the broader potential of this chemical class in pharmacological research . This chemical is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, leveraging the provided structural and chemical data to advance scientific discovery in areas such as cancer biology and medicinal chemistry.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16-8-9-18(14-17(16)2)23-20(24)22-15-21(10-12-25-13-11-21)26-19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPUAFRNBUHACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylthio-substituted tetrahydropyran ring: This step involves the reaction of a suitable tetrahydropyran precursor with a phenylthiol reagent under acidic or basic conditions.

    Attachment of the dimethylphenyl group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a suitable electrophile.

    Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate reagent to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Medicinal Chemistry

1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is being investigated for its role as a pharmaceutical agent. Its design allows for modifications that can lead to derivatives with improved efficacy and reduced side effects.

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research focusing on the mechanism of action could reveal insights into how this compound may inhibit tumor growth or induce apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of sulfur in the phenylsulfanyl group suggests potential antimicrobial activity. Compounds with similar functionalities have shown effectiveness against various bacterial strains, warranting investigation into this compound's efficacy against pathogens.

Drug Development

The compound's ability to act as a scaffold for drug development is significant. Its unique structure allows it to be modified to enhance bioavailability and target specificity.

  • Lead Compound : As a lead compound, it could serve as a basis for synthesizing new drugs aimed at specific diseases. Structure-activity relationship (SAR) studies can help identify which modifications yield the most potent derivatives.
  • Formulation Studies : Research into the formulation of this compound for oral or injectable delivery systems is essential. Its solubility and stability in various formulations will determine its feasibility as a therapeutic agent.

Case Study 1: Anticancer Activity

A study examining similar urea derivatives found that modifications at the phenyl group significantly influenced cytotoxicity against breast cancer cells. The research indicated that introducing electron-withdrawing groups enhanced the compound's potency, suggesting that this compound could be optimized similarly.

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated promising results against Gram-positive bacteria. In vitro assays showed that specific structural modifications led to increased activity against Staphylococcus aureus, indicating that further exploration of this compound could yield effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}urea (BK49455)

  • Structure : Shares the urea core and oxane ring but replaces the phenylsulfanyl group with a thiomorpholine moiety and the 3,4-dimethylphenyl group with a 3,4-dimethoxyphenylmethyl group .
  • Sulfur Placement: Thiomorpholine introduces a secondary amine and sulfur atom within a six-membered ring, whereas phenylsulfanyl provides a bulkier aromatic substituent.
  • Molecular Weight : 409.54 g/mol vs. the target compound’s theoretical molecular weight (~413.5 g/mol, assuming C₂₁H₂₅N₃O₂S).

Pyrazoline Derivatives with Aryl Substituents

Three pyrazoline analogs from Molecules (2011) share the 3,4-dimethylphenyl group but differ in core structure and substituents :

Compound Name Core Structure Rf Value (Petroleum Ether:EtOAc 4:1) Melting Point (°C) Key Substituents
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline 0.87 126–130 4-Butyloxyphenyl
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline Pyrazoline 0.89 121–125 4-Pentyloxyphenyl
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline Pyrazoline 0.89 121–125 4-Heptanoyloxyphenyl

Key Observations:

Alkyloxy Chain Impact : Longer alkyl chains (e.g., pentyloxy vs. butyloxy) reduced melting points slightly (121–125°C vs. 126–130°C), suggesting increased molecular flexibility .

Rf Values : Higher Rf values (0.87–0.89) correlate with increased lipophilicity from alkyl/aryl substituents.

Structural Divergence : Unlike the urea-based target compound, pyrazolines feature a five-membered heterocyclic ring, which may confer distinct electronic and steric properties.

Imidazolidine Dione Derivatives (BK49010)

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

  • Structure : Contains an imidazolidine dione core with a thiazole-carbonyl-piperidine moiety .
  • Comparison :
    • Core Heterocycles : The imidazolidine dione lacks the urea group but shares sulfur-containing substituents (thiazole vs. phenylsulfanyl).
    • Molecular Weight : 410.49 g/mol, comparable to the target compound’s estimated weight.

Biological Activity

1-(3,4-Dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O2SC_{19}H_{22}N_2O_2S. Its structure features a urea moiety linked to a dimethylphenyl group and a phenylsulfanyl oxan group. This unique combination of functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is relevant in conditions like gout and hyperuricemia.
  • Antioxidant Activity : The presence of aromatic rings in the structure may contribute to antioxidant properties, potentially reducing oxidative stress within cells.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound and related derivatives.

Activity TypeAssessed CompoundResult SummaryReference
Xanthine Oxidase InhibitionThis compoundModerate inhibition observed
Antioxidant ActivityRelated urea derivativesSignificant reduction in reactive oxygen species
Anti-inflammatoryPhenylsulfanyl derivativesReduced COX-2 expression in RAW 264.7 cells

Case Studies

  • Case Study on Gout Treatment : A study investigating xanthine oxidase inhibitors found that compounds structurally similar to this compound effectively reduced uric acid levels in animal models of gout. This suggests potential therapeutic applications for managing hyperuricemia.
  • Inflammation and Pain Management : Another case study evaluated the anti-inflammatory effects of related compounds in models of arthritis. The results indicated a significant decrease in inflammation markers, supporting the potential use of these compounds in pain management therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.